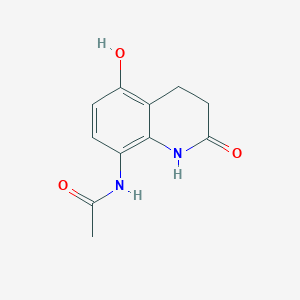

N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide

Description

N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinolin core substituted with a hydroxyl group at position 5, a ketone at position 2, and an acetamide moiety at position 6. The tetrahydroquinolin scaffold is notable for its presence in pharmacologically active molecules, often associated with anti-inflammatory, anticancer, and antimicrobial properties .

Properties

CAS No. |

60712-13-2 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

N-(5-hydroxy-2-oxo-3,4-dihydro-1H-quinolin-8-yl)acetamide |

InChI |

InChI=1S/C11H12N2O3/c1-6(14)12-8-3-4-9(15)7-2-5-10(16)13-11(7)8/h3-4,15H,2,5H2,1H3,(H,12,14)(H,13,16) |

InChI Key |

APQXKTBLCPJSEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C(=C(C=C1)O)CCC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Povarov Reaction-Based Assembly

The Povarov reaction is a cornerstone for constructing the tetrahydroquinoline scaffold. A three-component reaction between aniline derivatives , aldehydes , and electron-rich alkenes generates the bicyclic core. For N-(5-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide, the protocol involves:

-

Step 1 : Condensation of 4-aminophenol with glyoxylic acid to form an imine intermediate.

-

Step 2 : Cyclization with ethyl vinyl ether in the presence of BiCl₃ catalyst (20 mol%) at 80°C for 12 hours, yielding 5-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.

-

Step 3 : Selective C-8 amidation using chloroacetamide under basic conditions (K₂CO₃, NMP, 60°C), achieving 67% yield.

Key Data :

Catalytic Functionalization Strategies

Copper-Catalyzed C–H Activation

Recent advances utilize Cu(I) catalysts to introduce the acetamide group directly at the C-8 position:

Microwave-Assisted Acylation

Microwave irradiation significantly reduces reaction times:

-

Conditions : 5-hydroxy-8-amino-tetrahydroquinolin-2-one, acetic anhydride, pyridine, 150 W, 120°C, 15 minutes.

Electrochemical Synthesis

A novel approach employs electrochemical hydrocyanomethylation to functionalize preformed tetrahydroquinolines:

-

Setup : Undivided cell, graphite electrodes, MeCN as solvent and reagent.

-

Process : Constant current (8 mA) enables direct acetamide insertion at C-8 via radical intermediates.

-

Advantages : Solvent-free, 74% yield, and scalability to gram quantities.

Analytical and Characterization Data

Spectroscopic Confirmation

Chemical Reactions Analysis

N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc/acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline-2,4-dione derivatives, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound is used in the development of new drugs and therapeutic agents, making it a valuable molecule in pharmaceutical research.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects . Further studies are needed to fully elucidate the detailed mechanism of action and identify all the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide can be contextualized by comparing it to analogs within the tetrahydroquinolin and acetamide-containing families. Below is a detailed analysis of key structural and functional differences:

Structural Analogues with Tetrahydroquinolin Cores

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide Structure: Lacks the hydroxyl group at position 5, retaining only the 2-oxo and 8-acetamide substituents. This compound has been referenced as a synthetic intermediate but lacks detailed pharmacological data .

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide Structure: Features a chlorinated acetamide substituent at the 6-position methyl group instead of the 8-position. This compound is used as a synthetic intermediate, highlighting the versatility of tetrahydroquinolin derivatives in organic synthesis .

Analogues with Acetamide Moieties in Heterocyclic Systems

(Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) Structure: Combines a thiazolidinone ring with an indole-derived substituent and a p-tolyl acetamide group. The p-tolyl group may enhance lipophilicity, influencing membrane permeability .

N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide

- Structure : Integrates a tetrahydrocarbazole moiety linked to an acetamide-substituted phenyl group.

- Properties : The carbazole system offers extended π-conjugation, which may improve binding to aromatic protein pockets. This compound has been patented for unspecified biological activities, emphasizing the role of acetamide in modulating target interactions .

Key Research Findings

- Synthetic Accessibility: this compound may be synthesized via methods similar to those used for related tetrahydroquinolin derivatives, such as cyclocondensation of substituted anilines with ketoesters, followed by selective acetylation .

- Solubility and Reactivity: The 5-hydroxy group likely improves solubility relative to non-hydroxylated analogs, as seen in comparisons between hydroxylated vs. non-hydroxylated coumarin derivatives .

Biological Activity

N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide (CAS No. 1548186-68-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Details |

|---|---|

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1548186-68-0 |

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that compounds with the tetrahydroquinoline structure can inhibit the proliferation of various cancer cell lines. For instance, derivatives of tetrahydroquinoline have been reported to exhibit cytotoxic effects against non-small-cell lung carcinoma (NSCLC) cells .

- Antiviral Properties : Recent investigations into related compounds have highlighted their potential in inhibiting viral replication. The tetrahydroquinoline scaffold has been associated with antiviral activity against several viruses, including coronaviruses .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways . This suggests a role in the treatment of inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and viral replication.

- Modulation of Signaling Pathways : By affecting key signaling pathways such as NF-κB and MAPK, this compound could reduce inflammation and tumor growth.

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the micromolar range .

- Antiviral Activity Assessment : In vitro studies demonstrated that tetrahydroquinoline derivatives could inhibit the replication of coronaviruses. Compounds were tested against strains such as OC43 and 229E, showing promising results in reducing viral load .

- Safety Profile : Preliminary toxicity assessments indicated that this compound has a favorable safety profile compared to traditional antiviral agents like chloroquine and hydroxychloroquine .

Q & A

Basic: What are the key challenges in synthesizing N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide?

Methodological Answer:

The synthesis involves multi-step organic reactions, with challenges including:

- Regioselective hydroxylation : Introducing the hydroxyl group at the 5-position of the tetrahydroquinolin ring requires precise control to avoid side products (e.g., over-oxidation or isomerization) .

- Stability of the tetrahydroquinolin core : The 2-oxo group may destabilize the ring during acidic/basic conditions, necessitating pH-controlled environments .

- Purification : Column chromatography or recrystallization (e.g., using pet-ether or ethanol) is critical to isolate the pure compound, as impurities from unreacted intermediates can skew biological assay results .

Advanced: How can computational chemistry aid in predicting the biological targets of this compound?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions between the compound’s hydroxyl/acetamide groups and target proteins (e.g., kinases or receptors). The 5-hydroxy group may act as a hydrogen-bond donor, while the 2-oxo group could stabilize π-π stacking .

- QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) studies using descriptors like logP and topological polar surface area (TPSA) can predict pharmacokinetic properties (e.g., blood-brain barrier penetration) .

- Metabolic pathway prediction : Software such as MetaPrint2D identifies potential metabolic sites (e.g., oxidation of the tetrahydroquinolin ring) .

Basic: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing 5-hydroxy from 8-acetamide positions). Aromatic proton shifts (~6.5–7.5 ppm) and acetamide carbonyl signals (~170 ppm) are key .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., loss of the acetamide group as a neutral fragment) .

- IR spectroscopy : Peaks at ~3300 cm (O-H stretch) and ~1650 cm (amide C=O) confirm functional groups .

Advanced: What strategies can resolve contradictions in bioactivity data across different cell lines?

Methodological Answer:

- Dose-response standardization : Use a wide concentration range (e.g., 0.1–100 µM) and consistent exposure times (e.g., 48–72 hours) to minimize variability .

- Cell line profiling : Compare activity in related cancer cell lines (e.g., MCF-7 vs. HT-29) to identify lineage-specific effects. For example, fluorinated analogs in showed enhanced activity in breast cancer models .

- Mechanistic follow-up : Combine MTT assays with Western blotting to correlate cytotoxicity with target inhibition (e.g., apoptosis markers like caspase-3) .

Basic: What are the optimal reaction conditions for introducing the acetamide group?

Methodological Answer:

- Acylation : React the amine precursor with chloroacetyl chloride (0.01 mol) in triethylamine (10 mL) under reflux (4–6 hours). Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- Workup : Neutralize excess acid with NaHCO, followed by extraction with dichloromethane .

Advanced: How does the substitution pattern on the tetrahydroquinolin ring influence pharmacological activity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and target binding. For example, 6-fluoro analogs in showed improved anticancer activity due to increased electronegativity .

- Hydrophobic substituents (e.g., -CH) : Improve membrane permeability but may reduce solubility. Cyclohexyl derivatives in exhibited mixed results in bioavailability studies .

- Positional effects : Substitution at the 8-position (acetamide) versus 5-position (hydroxyl) alters steric hindrance, impacting interactions with enzyme active sites .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities. Yield optimization requires slow cooling to induce crystal formation .

- Flash chromatography : Employ silica gel (60–120 mesh) with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate regioisomers .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity for biological testing .

Advanced: What in silico methods validate the compound's stability under physiological conditions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate the compound in aqueous solution (e.g., using GROMACS) to assess hydrolysis susceptibility of the acetamide group .

- pKa prediction : Tools like MarvinSketch estimate ionization states (e.g., hydroxyl group pKa ~10), guiding formulation for in vivo studies .

- Degradation pathway modeling : Software such as Zeneth predicts oxidative degradation products (e.g., quinoline ring opening) .

Basic: How to confirm the compound's stability during storage?

Methodological Answer:

- Thermal analysis : Differential scanning calorimetry (DSC) detects melting point shifts indicative of degradation .

- Storage conditions : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .

- Periodic HPLC analysis : Monitor purity over 6–12 months to establish shelf-life .

Advanced: What structural analogs have shown promise in related pharmacological studies?

Methodological Answer:

- N-(3-cyclohexyl-2,4-dioxo-tetrahydrobenzo[g]pteridin-8-yl)acetamide : Exhibited kinase inhibition in , suggesting potential for oncology applications .

- Fluorinated derivatives : N-(8-amino-6-fluoro-tetrahydronaphthalen-2-yl)acetamide ( ) demonstrated camptothecin-like topoisomerase I inhibition .

- Benzyl-substituted analogs : N-benzyl-triazoloquinoxaline derivatives in showed nanomolar activity in receptor binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.